molecular formula C36H70O2 B13789592 Oleyl isooctadecanoate CAS No. 67989-86-0

Oleyl isooctadecanoate

Cat. No.: B13789592
CAS No.: 67989-86-0
M. Wt: 534.9 g/mol
InChI Key: AVIRVCOMMNJIBK-QXMHVHEDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Oleyl isooctadecanoate is typically synthesized through an esterification reaction between oleyl alcohol and isooctadecanoic acid. The reaction is usually catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 150-200°C to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification reactors where oleyl alcohol and isooctadecanoic acid are combined in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. After the reaction, the mixture is purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Oleyl isooctadecanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Oleyl isooctadecanoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of oleyl isooctadecanoate primarily involves its interaction with biological membranes. The compound’s lipophilic nature allows it to integrate into lipid bilayers, enhancing membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where this compound facilitates the transport of active pharmaceutical ingredients across cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, oleyl isooctadecanoate stands out due to its superior emollient properties and excellent skin penetration capabilities. These characteristics make it a preferred choice in the formulation of cosmetics and topical medications .

Properties

CAS No.

67989-86-0

Molecular Formula

C36H70O2

Molecular Weight

534.9 g/mol

IUPAC Name

[(Z)-octadec-9-enyl] 16-methylheptadecanoate

InChI

InChI=1S/C36H70O2/c1-4-5-6-7-8-9-10-11-12-13-16-19-22-25-28-31-34-38-36(37)33-30-27-24-21-18-15-14-17-20-23-26-29-32-35(2)3/h11-12,35H,4-10,13-34H2,1-3H3/b12-11-

InChI Key

AVIRVCOMMNJIBK-QXMHVHEDSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOC(=O)CCCCCCCCCCCCCCC(C)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOC(=O)CCCCCCCCCCCCCCC(C)C

Origin of Product

United States

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